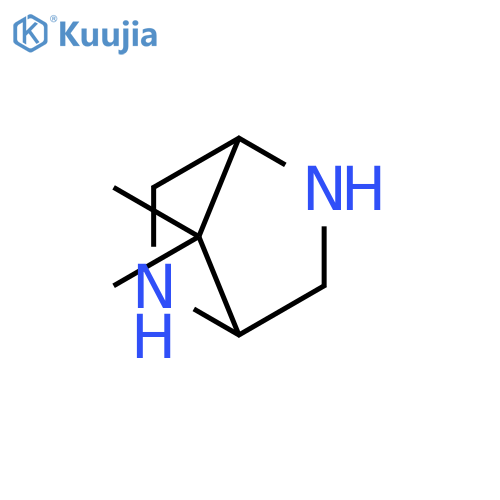

Cas no 1935947-85-5 (7,7-dimethyl-2,5-diazabicyclo2.2.1heptane)

1935947-85-5 structure

商品名:7,7-dimethyl-2,5-diazabicyclo2.2.1heptane

CAS番号:1935947-85-5

MF:C7H14N2

メガワット:126.199461460114

CID:5246453

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 化学的及び物理的性質

名前と識別子

-

- 2,5-Diazabicyclo[2.2.1]heptane, 7,7-dimethyl-

- 7,7-dimethyl-2,5-diazabicyclo2.2.1heptane

-

- インチ: 1S/C7H14N2/c1-7(2)5-3-8-6(7)4-9-5/h5-6,8-9H,3-4H2,1-2H3

- InChIKey: MMIFUZMIYCJEPE-UHFFFAOYSA-N

- ほほえんだ: C12C(C)(C)C(NC1)CN2

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254795-1g |

7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane |

1935947-85-5 | 1g |

$0.0 | 2023-09-14 | ||

| Enamine | EN300-254795-1.0g |

7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane |

1935947-85-5 | 1.0g |

$0.0 | 2023-03-01 |

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1935947-85-5 (7,7-dimethyl-2,5-diazabicyclo2.2.1heptane) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量